molecular formula C24H21ClN2O2 B11631952 2-(4-chlorophenyl)-3-[2-(2,6-dimethylphenoxy)ethyl]quinazolin-4(3H)-one

2-(4-chlorophenyl)-3-[2-(2,6-dimethylphenoxy)ethyl]quinazolin-4(3H)-one

Cat. No.: B11631952
M. Wt: 404.9 g/mol
InChI Key: VEKXEXKMXZIADQ-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-3-[2-(2,6-dimethylphenoxy)ethyl]-3,4-dihydroquinazolin-4-one is a complex organic compound with a unique structure that combines a quinazolinone core with chlorophenyl and dimethylphenoxyethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-3-[2-(2,6-dimethylphenoxy)ethyl]-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the quinazolinone core, followed by the introduction of the chlorophenyl and dimethylphenoxyethyl groups through nucleophilic substitution and coupling reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-3-[2-(2,6-dimethylphenoxy)ethyl]-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinazolinone core or the substituents, leading to different structural analogs.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can introduce new substituents at specific positions on the molecule.

Scientific Research Applications

2-(4-Chlorophenyl)-3-[2-(2,6-dimethylphenoxy)ethyl]-3,4-dihydroquinazolin-4-one has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Researchers explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-3-[2-(2,6-dimethylphenoxy)ethyl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Cetirizine: A related compound with a similar structure, used as an antihistamine.

    2-(4-Chlorophenyl)ethylamine: Another compound with a chlorophenyl group, used in various chemical syntheses.

Uniqueness

2-(4-Chlorophenyl)-3-[2-(2,6-dimethylphenoxy)ethyl]-3,4-dihydroquinazolin-4-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H21ClN2O2

Molecular Weight

404.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-3-[2-(2,6-dimethylphenoxy)ethyl]quinazolin-4-one

InChI

InChI=1S/C24H21ClN2O2/c1-16-6-5-7-17(2)22(16)29-15-14-27-23(18-10-12-19(25)13-11-18)26-21-9-4-3-8-20(21)24(27)28/h3-13H,14-15H2,1-2H3

InChI Key

VEKXEXKMXZIADQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCN2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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